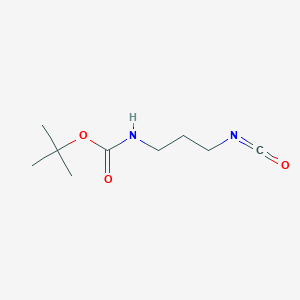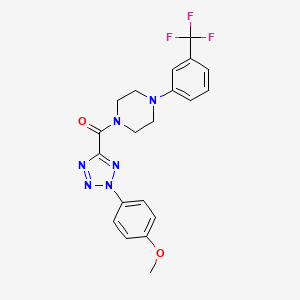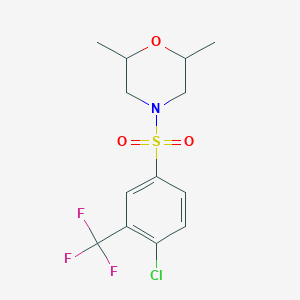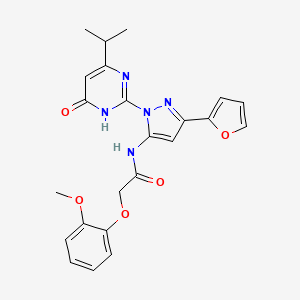
tert-butyl N-(3-isocyanatopropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-(3-isocyanatopropyl)carbamate is a chemical compound that has garnered significant attention in various fields of research due to its unique properties and potential applications. This compound belongs to the class of isocyanates, which are characterized by the functional group -N=C=O. Isocyanates are known for their high reactivity and are widely used in the production of polyurethanes, coatings, adhesives, and other polymers .
Wissenschaftliche Forschungsanwendungen
tert-butyl N-(3-isocyanatopropyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various polymers and materials.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of polyurethanes, coatings, and adhesives
Wirkmechanismus
Target of Action
The primary targets of 3-t-Butoxycarbonylaminopropyl isocyanate are amino groups in various biological molecules . This compound is known to react readily with amino groups to form stable urea linkages . These reactions are widely exploited in various industrial applications, including the synthesis of polyurethanes .
Mode of Action
3-t-Butoxycarbonylaminopropyl isocyanate interacts with its targets through a process known as hydrolysis . This reaction can occur across both the nitrogen-carbon (N-C) and carbon-oxygen (C-O) bonds of the isocyanate group, leading to the formation of carbamate or imidic acid . The hydrolysis reaction is of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .
Biochemical Pathways
The biochemical pathways affected by 3-t-Butoxycarbonylaminopropyl isocyanate primarily involve the synthesis of polyurethanes . The compound’s reaction with amino groups leads to the formation of urea linkages, which are key components in the structure of polyurethane materials . These reactions can significantly influence the properties of the resulting polymers, affecting their flexibility, rigidity, and other physical characteristics .
Result of Action
The primary result of the action of 3-t-Butoxycarbonylaminopropyl isocyanate is the formation of urea linkages through its reaction with amino groups . This can lead to the synthesis of polyurethane materials with various physical properties . . Inhalation of isocyanates is associated with respiratory issues such as asthma, inflammation in the respiratory tract, and even cancer .
Action Environment
The action, efficacy, and stability of 3-t-Butoxycarbonylaminopropyl isocyanate can be influenced by various environmental factors. For instance, the presence of water can catalyze the hydrolysis reaction of isocyanates . Additionally, concerns about the environmental impact of fossil-based isocyanates have led to increased interest in green counterparts . This highlights the importance of considering environmental factors when studying the action of this compound.
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-isocyanatopropyl)carbamate typically involves the reaction of 3-aminopropyl isocyanate with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction proceeds as follows:
3-aminopropyl isocyanate+tert-butyl chloroformate→3-t-Butoxycarbonylaminopropyl isocyanate+HCl
Industrial Production Methods
Industrial production of isocyanates, including this compound, often involves the phosgene process. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These methods include the use of carbon monoxide, dimethyl carbonate, and urea as reagents .
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl N-(3-isocyanatopropyl)carbamate undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form carbamate or imidic acid.
Substitution: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates.
Cycloaddition: Can undergo cyclotrimerization to form isocyanurates.
Common Reagents and Conditions
Hydrolysis: Water, often catalyzed by acids or bases.
Substitution: Amines or alcohols, typically under mild conditions.
Cycloaddition: Catalysts such as metal salts or bases.
Major Products
Hydrolysis: Carbamate or imidic acid.
Substitution: Ureas and carbamates.
Cycloaddition: Isocyanurates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl isocyanate
- Phenyl isocyanate
- Hexamethylene diisocyanate
- Toluene diisocyanate
Comparison
tert-butyl N-(3-isocyanatopropyl)carbamate is unique due to its tert-butoxycarbonyl protecting group, which provides stability and allows for selective reactions. Compared to other isocyanates, it offers a balance between reactivity and stability, making it suitable for a wide range of applications .
Eigenschaften
IUPAC Name |
tert-butyl N-(3-isocyanatopropyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-4-5-10-7-12/h4-6H2,1-3H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTWKGLCTVICLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76197-73-4 |
Source


|
| Record name | tert-butyl N-(3-isocyanatopropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(1-Phenyltetrazol-5-yl)sulfanylpropyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2410241.png)
![N-[2-(4-fluorophenoxy)ethyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2410243.png)

![2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2410246.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2410249.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2410253.png)


![NCGC00386033-01_C24H38O12_3-Buten-2-one, 4-[4-hydroxy-2,2,6-trimethyl-6-[[6-O-[(2S,3R,4R)-tetrahydro-3,4-dihydroxy-4-(hydroxymethyl)-2-furanyl]-beta-D-glucopyranosyl]oxy]cyclohexylidene]-](/img/structure/B2410258.png)

![Methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2410261.png)

